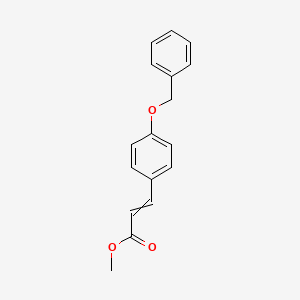

Methyl 4-benzyloxy-cinnamate

Description

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

methyl 3-(4-phenylmethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C17H16O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |

InChI Key |

XQOAFLYGJKNOAR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

2.1 Antioxidant Properties

Methyl 4-benzyloxy-cinnamate exhibits significant antioxidant activity, making it a candidate for inclusion in formulations aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies, indicating potential therapeutic benefits in conditions such as cancer and cardiovascular diseases .

2.2 Anticancer Activity

Research has highlighted the anticancer properties of cinnamic acid derivatives, including this compound. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, by inducing apoptosis . The structure-activity relationship (SAR) analysis indicates that modifications on the cinnamate backbone can enhance these anticancer effects .

2.3 Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties, which are beneficial in treating inflammatory diseases. Studies suggest that derivatives of cinnamic acid can modulate inflammatory pathways, providing a basis for their use in formulations targeting conditions like arthritis and other inflammatory disorders .

Cosmetic Applications

3.1 Skin Lightening Agents

This compound is being investigated for its potential as a skin lightening agent due to its ability to inhibit melanin production. This property is particularly relevant in the cosmetic industry for products aimed at treating hyperpigmentation disorders such as melasma .

3.2 Anti-aging Formulations

In addition to skin lightening, the compound's antioxidant properties make it suitable for anti-aging products. It helps protect skin cells from oxidative damage, thereby reducing signs of aging such as wrinkles and fine lines .

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Gunia-Krzyżak et al., 2018 | Anticancer | This compound inhibited growth in MCF-7 and PC-3 cells by inducing apoptosis. |

| Martínez-Soriano et al., 2015 | Anti-inflammatory | Demonstrated significant reduction in inflammatory markers in vitro models. |

| Pontiki et al., 2014 | Antioxidant | Showed effective scavenging of free radicals in biological assays. |

Chemical Reactions Analysis

Hydrolysis Reactions

Methyl 4-benzyloxy-cinnamate undergoes hydrolysis under both acidic and alkaline conditions to yield cinnamic acid derivatives:

-

Alkaline Hydrolysis :

Treatment with aqueous NaOH or KOH cleaves the ester bond, producing 4-benzyloxy-cinnamic acid. This reaction is favored at elevated temperatures (60–80°C) and proceeds via nucleophilic acyl substitution .

Example:Kinetic studies indicate faster hydrolysis rates in acidic environments due to enhanced protonation of the ester carbonyl.

-

Enzymatic Hydrolysis :

Lipases (e.g., Candida antarctica lipase B) catalyze regioselective hydrolysis, retaining the benzyloxy group while cleaving the methyl ester .

Esterification and Transesterification

The methyl ester group can be replaced via transesterification or direct esterification:

-

Transesterification :

Reacting with higher alcohols (e.g., benzyl alcohol) in the presence of acid catalysts (p-toluenesulfonic acid) or enzymes yields bulkier esters like benzyl 4-benzyloxy-cinnamate .

Example: -

EDCI/DMAP-Mediated Coupling :

Carbodiimide reagents (e.g., EDCI) facilitate esterification with phenols or amines, producing cinnamides or aryl esters .

C–H Functionalization

Palladium-catalyzed meta-C–H activation enables selective derivatization :

| Reaction Type | Conditions | Product Yield | Selectivity (m:others) |

|---|---|---|---|

| Olefination | Pd(OAc)₂, Ag₂CO₃, DCE, 100°C | 72–85% | 92:8 |

| Acetoxylation | Pd(OAc)₂, PhI(OAc)₂, DMF, 80°C | 65–78% | 89:11 |

| Cyanation | Pd(OAc)₂, CuCN, DMF, 120°C | 43–45% | 93:7 |

These reactions exploit the directing effect of the ester group, enabling functionalization at the meta position relative to the benzyloxy substituent .

Oxidation and Reduction

-

Oxidation :

Strong oxidizing agents (e.g., KMnO₄ or RuCl₃/NaIO₄) oxidize the α,β-unsaturated double bond, forming epoxides or diketones . -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to yield saturated esters, while LiAlH₄ selectively reduces the ester to a primary alcohol .

Cross Metathesis

Under Grubbs catalyst conditions, the cinnamate double bond participates in cross metathesis with alkenes (e.g., vinyl-TBP), forming hybrid porphyrin-cinnamate derivatives with retained E-stereochemistry .

Spectroscopic Monitoring

Key analytical techniques for reaction tracking:

-

NMR :

-

IR :

Strong C=O stretches at 1710–1730 cm⁻¹ and aromatic C–O stretches at 1250–1270 cm⁻¹.

Reaction Optimization

Microwave-assisted synthesis enhances efficiency:

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 4-Methoxycinnamate and Analogous Compounds

Structural and Functional Differences

Methyl 4-Methoxycinnamate vs. Methyl Salicylate :

- Methyl salicylate () features an ortho-hydroxy group instead of a para-methoxy group, altering its reactivity and applications. While methyl 4-methoxycinnamate is used in material science, methyl salicylate is volatile (vapor pressure: 0.06 hPa at 25°C) and employed in gas standard calibration .

- The absence of a hydroxyl group in methyl 4-methoxycinnamate reduces its polarity compared to methyl salicylate, influencing solubility and interaction with biological systems.

Methyl 4-Methoxycinnamate vs. Diterpenoid Methyl Esters: Compounds like sandaracopimaric acid methyl ester and Z-communic acid methyl ester () are derived from diterpenoid acids, featuring complex bicyclic structures. These are naturally occurring in plant resins and lack the aromatic cinnamate backbone, limiting their use in synthetic chemistry compared to methyl 4-methoxycinnamate .

Methyl 4-Methoxycinnamate vs. Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate: The latter () includes an acetamido and chloro substituent, making it a halogenated aromatic ester.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-benzyloxy-cinnamate, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via esterification of 4-benzyloxy-cinnamic acid with methanol, using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC. To maximize yield, reaction conditions (temperature, solvent polarity, and catalyst concentration) should be optimized. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) is recommended. Purity validation using HPLC with UV detection (e.g., C18 column, λ = 254 nm) ensures quality .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~3.7 ppm for methoxy group, δ ~6.3–7.8 ppm for aromatic protons).

- IR : Key peaks include C=O stretch (~1700 cm⁻¹) and C-O-C ester vibrations (~1250 cm⁻¹).

- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (expected [M+H]⁺ = 284.3). For crystalline samples, X-ray diffraction using SHELX software (for structure refinement) resolves stereochemistry .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Avoid exposure to oxidizers (e.g., peroxides) and humidity. Stability tests via periodic HPLC analysis can monitor degradation products (e.g., hydrolysis to 4-benzyloxy-cinnamic acid) .

Advanced Research Questions

Q. What experimental models are suitable for studying the interaction of this compound with biological membranes?

- Methodological Answer : Use liposomal models (DPPC or POPC bilayers) to assess membrane permeability via fluorescence assays (e.g., calcein leakage). For cellular uptake studies, employ confocal microscopy with fluorescently tagged derivatives. Molecular dynamics simulations (GROMACS/AMBER) can predict binding affinities to lipid bilayers .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : DFT calculations (Gaussian or ORCA) model transition states for ester hydrolysis or electrophilic substitution. QSAR analysis identifies substituent effects on bioactivity. Tools like ChemSpider or PubChem provide structural analogs for comparative reactivity studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Purity Verification : Reproduce studies using HPLC-validated samples (>98% purity) to exclude impurities as confounding factors .

- Assay Standardization : Compare results across cell lines (e.g., HEK293 vs. HepG2) under controlled conditions (pH, serum concentration).

- Structural Confirmation : Re-evaluate bioactive samples via X-ray crystallography (SHELXL refinement) to confirm stereochemical integrity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.